

Application Note & Protocol: Creating a Sodium nitrite Standard Curve for Griess Assay

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Compound of Interest

Compound Name: Griess-reagent

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Griess assay is a widely used analytical method for the quantitative determination of nitrite (NO_2^-), a stable and nonvolatile breakdown product of nitric oxide (NO).^[1] This application note provides a detailed protocol for creating a sodium nitrite (NaNO_2) standard curve, which is an essential step for accurately quantifying nitrite concentrations in various biological and experimental samples.^{[2][3]} The principle of the assay involves a diazotization reaction where nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye.^{[1][2][4]} The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.^[4]

Experimental Protocol

This protocol outlines the steps for preparing sodium nitrite standards and performing the Griess assay in a 96-well microplate format.

Materials Required:

- Sodium nitrite (NaNO_2)
- Deionized water

- Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions) or individual components.[5]
- 96-well flat-bottom microplate[6]
- Multichannel pipettor
- Spectrophotometric microplate reader capable of measuring absorbance at ~540 nm.[6][7]

Reagent Preparation:

- 1M Sodium Nitrite Stock Solution: Dissolve 69 mg of sodium nitrite in 1 mL of deionized water.
- 1mM Sodium Nitrite Standard Solution: Dilute the 1M stock solution 1:1000 with deionized water. For example, add 10 μ L of the 1M stock solution to 9.99 mL of deionized water.[5]
- Griess Reagent: If using a kit, follow the manufacturer's instructions. Typically, this involves mixing equal volumes of the sulfanilamide solution (Reagent A) and the NED solution (Reagent B) immediately before use.[2] Do not store the mixed Griess reagent for more than 8 hours.[2]

Standard Curve Preparation (Serial Dilution):

This protocol creates a standard curve with a concentration range of 1.56 μ M to 100 μ M.

- Add 100 μ L of the 100 μ M nitrite standard solution to the first well of a column in the 96-well plate (in triplicate).[1]
- Add 50 μ L of deionized water to the remaining wells in those columns.[1]
- Perform a 2-fold serial dilution by transferring 50 μ L from the first set of wells to the next, mixing well, and repeating this process down the column. Discard 50 μ L from the last set of wells.[1]
- The final set of wells should contain only deionized water to serve as the zero standard (blank).[1]

Assay Procedure:

- To each well containing 50 μ L of the standard dilutions, add 50 μ L of the prepared Griess Reagent.
- Incubate the plate at room temperature for 5-10 minutes, protected from light.[\[1\]](#)
- Measure the absorbance of each well at a wavelength between 520-590 nm (optimally at 548 nm) using a microplate reader.[\[2\]](#)

Data Analysis:

- Average the absorbance readings for each standard concentration.
- Subtract the average absorbance of the blank (0 μ M standard) from all other absorbance readings to obtain the corrected absorbance.[\[7\]](#)
- Plot the corrected absorbance values (y-axis) against the corresponding sodium nitrite concentrations (x-axis).[\[2\]](#)
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the R^2 value. The R^2 value should be close to 1.0, indicating a strong linear relationship.

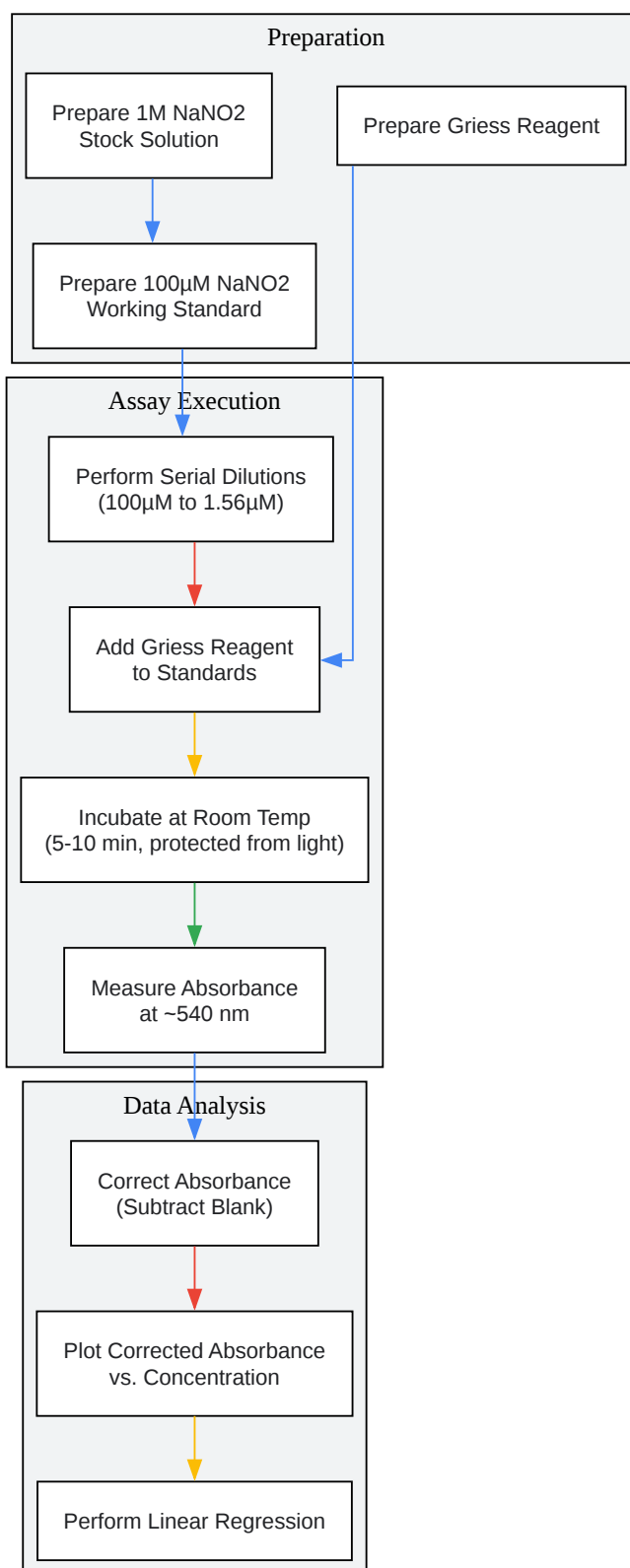
Data Presentation

The following table represents typical data obtained from a sodium nitrite standard curve experiment.

Nitrite Concentration (μM)	Absorbance at 548 nm (Mean)	Corrected Absorbance (Mean - Blank)
100	0.850	0.800
50	0.450	0.400
25	0.250	0.200
12.5	0.150	0.100
6.25	0.100	0.050
3.13	0.075	0.025
1.56	0.063	0.013
0 (Blank)	0.050	0.000

Visualizations

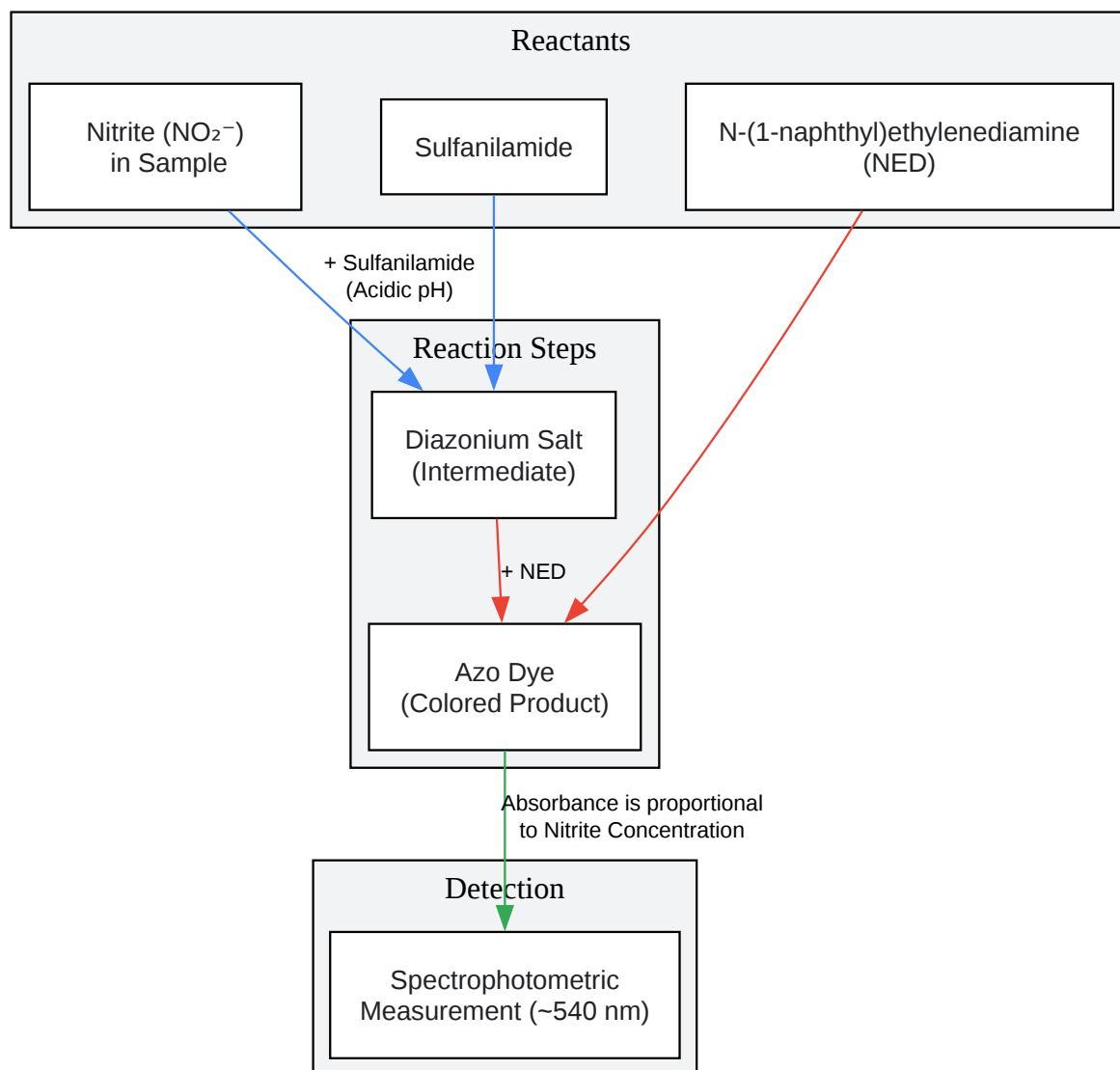
Experimental Workflow Diagram



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Caption: Workflow for creating a sodium nitrite standard curve for the Griess assay.

Griess Reaction Signaling Pathway

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Caption: Chemical pathway of the Griess reaction for nitrite detection.

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